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N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is a compound with a molecular formula of C18H21N3OS and an average mass of 327.444 Da . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological and pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is unique due to its specific structure, which includes a benzyl group and a hydroxyphenyl group attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H21N3OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-benzyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N3OS/c22-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(23)19-14-15-6-2-1-3-7-15/h1-9,22H,10-14H2,(H,19,23) |
InChI Key |
LJRJISMAHQCCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCC3=CC=CC=C3 |
solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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